(S)-1-(m-Tolyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

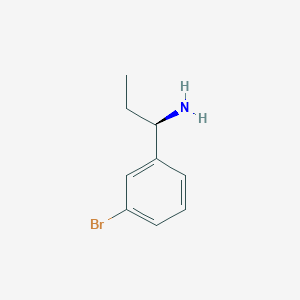

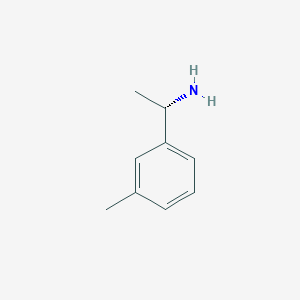

“(S)-1-(m-Tolyl)ethanamine” is a chemical compound with the CAS Number: 138457-18-8 and a linear formula of C9H13N . It is commonly used as an intermediate in the pharmaceutical industry .

Molecular Structure Analysis

The molecular weight of “(S)-1-(m-Tolyl)ethanamine” is 135.21 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving “(S)-1-(m-Tolyl)ethanamine” are not detailed in the available resources .Physical And Chemical Properties Analysis

“(S)-1-(m-Tolyl)ethanamine” is a solid substance . The specific physical and chemical properties such as density, appearance, color, odor, melting point, boiling point, freezing point, flash point, and pH value are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

- Tosyl Chloride Mediated Decomposition:

- A general protocol involves treating the amine with carbon disulfide and triethylamine to generate dithiocarbamate salts. These salts then decompose using tosyl chloride, yielding alkyl- and arylisothiocyanates .

- A mild and efficient method uses photocatalysis to react amines with carbon disulfide, providing aliphatic and aromatic isothiocyanates. These isothiocyanates serve as organic building blocks and biological diagnostic markers .

- A supporting-electrolyte-free electrochemical approach allows the preparation of isothiocyanates without toxic reagents. This method is high-yielding and practical .

- Using trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines .

- A two-step, one-pot reaction involving carbon disulfide and T3P (propane phosphonic acid anhydride) efficiently produces isothiocyanates .

- Reacting amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide provides isothiocyanates. This method offers versatility for alkyl and electron-rich aryl isothiocyanates .

Pharmaceutical Intermediates

(S)-1-(m-Tolyl)ethanamine serves as a pharmaceutical intermediate. Its derivatives play crucial roles in drug development and synthesis .

Wirkmechanismus

Safety and Hazards

“(S)-1-(m-Tolyl)ethanamine” is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S)-1-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(m-Tolyl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

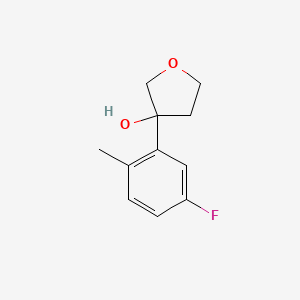

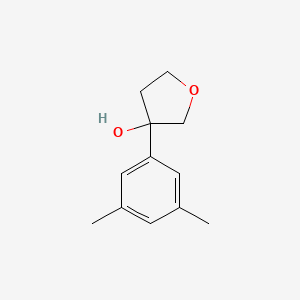

![3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861724.png)

![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)

![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)